2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide
Description
2-(1,4-Dioxaspiro[45]decan-7-yl)acetamide is a chemical compound characterized by its unique spirocyclic structure This compound is part of a class of spiro compounds, which are known for their stability and interesting chemical properties
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOSCCYUVHPYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide typically involves the formation of the spirocyclic ring system followed by the introduction of the acetamide group. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with acetic anhydride and ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with an azaspiro ring.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamide: Another spirocyclic compound with an acrylamide group.
Biological Activity
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide is a compound characterized by its unique spirocyclic structure, which has garnered interest in various fields of research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the formation of a spirocyclic ring system followed by the introduction of the acetamide group. A common synthetic route includes:
- Formation of the Spirocyclic Intermediate : Reaction of 2-acetylcyclohexanone with ethylene glycol.
- Acetamide Formation : The intermediate is reacted with acetic anhydride and ammonia.
This compound is noted for its stability and interesting chemical properties, making it a valuable building block in synthetic chemistry.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that may modulate enzyme activity or receptor signaling pathways. This compound has been investigated for various therapeutic properties, including anti-inflammatory and antimicrobial effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which could be beneficial in conditions like arthritis.
- Neuroprotective Potential : There is emerging evidence suggesting that compounds similar to this compound may have protective effects against neurodegenerative diseases due to their ability to modulate synaptic signaling pathways .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Antitumor Activity :
- A study evaluated the antitumor properties of spirocyclic compounds against hepatic carcinoma cell lines (HEPG2). Compounds with similar structural motifs demonstrated significant cytotoxicity with IC50 values ranging from 3.74 µg/mL to 9.38 µg/mL, indicating a promising therapeutic window for further development .
- Neuroprotective Studies :
- Safety and Biochemical Parameters :
Data Summary
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Q & A
Q. What are the established synthetic routes for 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the formation of the spirocyclic core via cyclization. For example, cyclocondensation of ketones with diols under acidic catalysis (e.g., p-toluenesulfonic acid) can generate the 1,4-dioxaspiro[4.5]decane scaffold. Subsequent functionalization, such as acetamide introduction via nucleophilic substitution or amidation, requires precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Purification via column chromatography or recrystallization is critical to isolate the product with >90% purity. Yield optimization often depends on catalyst selection (e.g., Pd/C for hydrogenation steps) and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic geometry, particularly through coupling constants and chemical shifts of protons adjacent to the spiro junction. Infrared (IR) spectroscopy identifies functional groups like the acetamide C=O stretch (~1650 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, while X-ray crystallography provides definitive structural confirmation when crystalline samples are obtainable .
Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?
Standardization of reaction parameters (temperature, solvent purity, and catalyst batch) is critical. Detailed reporting of experimental conditions—such as inert atmosphere use (N₂/Ar) for moisture-sensitive steps—and adherence to protocols like those in PubChem’s synthetic data (e.g., cyclization times, workup procedures) minimize variability. Cross-validation using shared reference samples and inter-lab round-robin testing further enhances reproducibility .
Q. What are the primary applications of this compound in biochemical research?
Its spirocyclic structure and acetamide group make it a candidate for studying enzyme interactions, particularly as a protease or kinase inhibitor. Researchers use it as a biochemical probe to map active sites via X-ray co-crystallography or fluorescence polarization assays. Additionally, its anticonvulsant potential in epilepsy models involves in vitro electrophysiology and in vivo seizure threshold tests in rodents .
Q. Which solvents and storage conditions are optimal for maintaining the stability of this compound?
The compound is stable in anhydrous DMSO or ethanol at concentrations ≤10 mM. Long-term storage requires desiccation (silica gel packs) at -20°C in amber vials to prevent photodegradation. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors decomposition, with <5% degradation over six months under recommended conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. SH-SY5Y), assay protocols (e.g., ATP concentration in kinase assays), or compound solubility. To address this, employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and standardize controls (e.g., Z’-factor validation). Meta-analysis of published data using tools like SciFinder or Reaxys identifies confounding variables, while dose-response curves (IC₅₀/EC₅₀ comparisons) clarify potency differences .
Q. What computational methods are recommended to predict the reactivity of the acetamide group under varying pH conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and pKa values of the acetamide nitrogen. Molecular dynamics simulations (AMBER or CHARMM force fields) predict solvation effects and hydrogen-bonding interactions in aqueous vs. lipid environments. Software like Gaussian or Schrödinger Suite aids in mapping transition states for hydrolysis or nucleophilic attacks, guiding experimental pH optimization .
Q. How does the electronic environment of the spirocyclic ring influence the compound’s pharmacokinetic properties?
The 1,4-dioxaspiro[4.5]decane moiety enhances metabolic stability by shielding labile bonds from cytochrome P450 enzymes. Computational ADMET predictors (e.g., SwissADME) analyze logP (∼1.8) and polar surface area (∼75 Ų) to estimate blood-brain barrier permeability. Comparative studies with non-spiro analogs (e.g., linear acetamides) using LC-MS/MS pharmacokinetic profiling in rats reveal extended half-lives (t₁/₂ > 6 hrs) due to reduced first-pass metabolism .
Q. What strategies can be employed to optimize enantiomeric purity during synthesis for chiral derivatives of this compound?
Chiral HPLC (e.g., Chiralpak IA column) or SFC separates enantiomers, while asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) introduces stereocenters. Kinetic resolution via lipase-mediated transesterification (e.g., Candida antarctica lipase B) achieves >95% ee. Circular dichroism (CD) spectroscopy and single-crystal XRD confirm absolute configuration, critical for structure-activity relationship (SAR) studies targeting enantioselective biological targets .
Q. How do structural modifications to the spirocyclic core affect the compound’s binding affinity in protease inhibition assays?
Systematic SAR studies involve substituting the dioxolane oxygen with sulfur (thioacetal) or introducing methyl groups at the 7-position. Surface plasmon resonance (SPR) assays quantify KD values, revealing that electron-withdrawing groups (e.g., -CF₃) at the 7-position enhance affinity (KD < 50 nM) by stabilizing hydrogen bonds with catalytic serine residues. Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations validate these modifications in silico before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
